Ethyl 2-amino-3-chloropyridine-4-carboxylate
Description
Ethyl 2-amino-3-chloropyridine-4-carboxylate (CAS 1955548-68-1) is a pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Its structure features a pyridine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 3, and an ethyl ester (-COOEt) at position 4. The ethyl ester group confers lipophilicity, making it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
ethyl 2-amino-3-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUWZGWPHOUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-68-1 | |
| Record name | ethyl 2-amino-3-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chloro Position
The chlorine atom at the 3-position undergoes facile substitution with various nucleophiles:
Mechanistic Insight :
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (ester and amino) that activate the pyridine ring. Copper catalysts enhance amination efficiency by stabilizing intermediates .
Ester Hydrolysis and Functionalization
The ethyl ester group at the 4-position undergoes hydrolysis or transesterification:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6h | 2-Amino-3-chloropyridine-4-carboxylic acid | Precursor for amide coupling |
| Basic Hydrolysis | NaOH (2M), MeOH/H₂O, 60°C | Sodium 2-amino-3-chloropyridine-4-carboxylate | Water-soluble intermediate |
| Transesterification | ROH (e.g., MeOH), H₂SO₄ catalyst | Methyl 2-amino-3-chloropyridine-4-carboxylate | Tailoring solubility for specific syntheses |
Oxidation and Reduction Reactions
Selective redox transformations modify the amino or ester groups:
Oxidation
-
Amino Group : Treatment with H₂O₂/Fe²⁺ yields nitroso derivatives (e.g., 2-nitroso-3-chloropyridine-4-carboxylate).
-
Pyridine Ring : Microbial hydroxylation using Streptomyces sp. MAK1 introduces -OH at the 5-position (analogous to 4-chloropyridin-2-amine hydroxylation) .
Reduction
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH reduces the ester to alcohol (2-amino-3-chloropyridine-4-methanol) with >90% selectivity.
Cyclization and Heterocycle Formation
The compound serves as a scaffold for fused heterocycles:
| Cyclization Partner | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Ethyl isothiocyanate | DMF, 120°C | Pyrido[3,2-d]thiazinone | Anticancer lead compound |
| Thiourea | HCl, reflux | 2-Aminothiazolo[4,5-c]pyridine | Antimicrobial activity |
Example Protocol :
Cyclization with ethyl isothiocyanate (1.2 eq) in DMF at 120°C for 12h yields pyrido[3,2-d]thiazinone (72% yield, m.p. 173–174°C).
Acylation and Amide Coupling
The amino group at the 2-position participates in acylation:
| Acylating Agent | Conditions | Product | Use Case |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 2-Acetamido-3-chloropyridine-4-carboxylate | Protecting group strategy |
| Sulfonyl chlorides | Et₃N, CH₂Cl₂ | Sulfonamide derivatives | Enzyme inhibition studies |
Metal-Catalyzed Cross-Couplings
The chlorine atom enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | 3-Arylpyridine derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 3-(N-alkyl)aminopyridine analogs | 55–80% |
Table 2: Microbial Hydroxylation Parameters (Adapted from )
| Substrate | Temperature (°C) | Conversion (%) | Product |
|---|---|---|---|
| 4-Chloropyridin-2-amine | 30 | 97 | 6-Amino-4-chloro-pyridin-3-ol |
| Ethyl 2-aminopyridine-3-carboxylate | 35 | 74 | Hydroxylated derivative |
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Ethyl 2-amino-3-chloropyridine-4-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities. Research indicates that derivatives of this compound can interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways crucial for therapeutic effects.
Case Study: Synthesis of Anticancer Agents
A notable study involved synthesizing novel derivatives of this compound that exhibited selective cytotoxicity against cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex organic molecules. It can undergo various chemical reactions, such as substitution reactions where the chlorine atom is replaced by other nucleophiles, including amines and thiols.
Data Table: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution Reactions | Chlorine substitution with nucleophiles | Amines, Thiols |
| Oxidation | Conversion to different derivatives | Hydrogen peroxide |
| Reduction | Formation of amine derivatives | Sodium borohydride |
Material Science
Development of New Materials
In material science, this compound is explored for developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Study: Conductive Polymers
Research has demonstrated the use of this compound in synthesizing conductive polymers. These polymers have potential applications in electronic devices, sensors, and energy storage systems due to their enhanced electrical properties.
Mechanism of Action
The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5)
- Molecular Formula: C₈H₇ClINO₂
- Molecular Weight : ~311.36 g/mol
- Key Features: Substituents: Chlorine (position 2), iodine (position 4), and ethyl ester (position 3). The iodine atom increases molecular weight significantly and serves as a heavy atom, useful in X-ray crystallography or radiolabeling .
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s reactivity, or as a crystallography standard .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Molecular Formula : C₆H₅ClN₂O₂ (inferred)
- Key Features :
- Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with substituents: chlorine (position 2), methyl (position 6), and carboxylic acid (position 4).
- The carboxylic acid group increases water solubility compared to ethyl esters.
- Methyl group adds steric bulk and lipophilicity.
- Applications: Potential use in coordination chemistry (as a ligand) or antiviral drug synthesis due to pyrimidine’s prevalence in nucleoside analogs .
3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)
- Molecular Formula: C₆H₃Cl₂NO₂
- Molecular Weight : ~192.00 g/mol
- Key Features :
- Pyridine ring with chlorine atoms at positions 3 and 6, and a carboxylic acid at position 2.
- Electron-withdrawing chlorines enhance acidity (pKa ~1–2) and activate the ring for nucleophilic substitution.
- Applications : Likely a herbicide intermediate (e.g., similar to clopyralid) due to dichloropyridine motifs in agrochemicals .
Ethyl 2-{2-chloro-5-[...]-4-fluorophenoxy}acetate (T3D4531)
- Molecular Formula: Complex (includes pyrazole and fluorophenoxy groups)
- Key Features :
- Multiple halogen substituents (Cl, F), ethyl ester, and ether linkages.
- High steric and electronic complexity.
- Applications : Probable agrochemical (e.g., insecticide or fungicide) due to polyhalogenation and structural resemblance to commercial pesticides .
Comparative Data Table
Key Structural and Functional Insights
- Amino vs. Halogen Substituents: The amino group in the main compound enhances nucleophilicity and hydrogen bonding, contrasting with halogenated analogs (e.g., iodine in ) that prioritize electrophilic reactivity.
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) improve cell membrane permeability in drug design, while carboxylic acids (e.g., ) favor solubility and ionic interactions.
- Heterocycle Choice : Pyridine derivatives are more electron-deficient than pyrimidines, affecting aromatic substitution patterns. Pyrimidines () are prevalent in nucleic acid analogs.
Research Implications
- Synthetic Utility: The main compound’s amino and ester groups make it amenable to derivatization (e.g., amidation, halogenation), while iodinated analogs () are valuable in metal-catalyzed reactions.
- Biological Relevance : Pyrimidine-based acids () may exhibit higher target specificity in antiviral applications, whereas dichloropyridines () are optimized for herbicidal activity.
Biological Activity
Ethyl 2-amino-3-chloropyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a pyridine ring with an amino group at the 2-position, a chlorine atom at the 3-position, and a carboxylate ester at the 4-position. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of amino and chloro substituents enhances antimicrobial efficacy .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Ethyl 2-amino-4-chloropyridine-5-carboxylate | S. aureus | 16 μg/mL |
| Ethyl 3-amino-6-chloropyridine-2-carboxylate | P. aeruginosa | 64 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
| Compound | COX Inhibition (IC50) |
|---|---|
| This compound | 25 μM |
| Diclofenac (control) | 10 μM |
| Celecoxib (control) | 15 μM |
Anticancer Potential
This compound may also exhibit anticancer properties. Studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cell lines. For instance, certain analogs have shown cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can enhance anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Chlorination : Starting from pyridine derivatives, chlorination introduces the chlorine atom at the desired position.
- Amination : The introduction of the amino group is achieved through nucleophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted into an ester using ethyl alcohol and an acid catalyst.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.
- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound led to decreased levels of inflammatory markers in animal models, supporting its use in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-chloropyridine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation reactions or functionalization of pyridine derivatives. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro group at the 3-position .
- Amination : Ammonolysis or substitution reactions to install the amino group at the 2-position .
- Esterification : Ethyl ester formation via carboxylic acid activation (e.g., DCC coupling or acid chloride intermediates) .
Q. Optimization Parameters :
Validation : Monitor via TLC or HPLC. Isolate via column chromatography (silica gel, hexane/EtOAc) .
Q. How can this compound be purified and characterized spectroscopically?
Methodological Answer: Purification :
Q. Characterization :
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t, CH₂CH₃), δ 4.3 (q, COOCH₂), δ 6.8 (s, pyridine-H) | Similar to |
| IR | 1680–1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |
| MS (ESI) | [M+H]⁺ m/z = 215.05 (calculated) |
Purity Assessment : Use HPLC (C18 column, acetonitrile/water) with >95% purity threshold .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
Methodological Answer: Procedure :
Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane) .
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer .
Structure Solution : Employ SHELXT for phase problem resolution .
Refinement : SHELXL for least-squares refinement; validate with CCDC software .
Q. Typical Crystallographic Parameters :
| Metric | Value Range | Example from |
|---|---|---|
| R factor | 0.05–0.07 | R = 0.054 |
| Data-to-Parameter Ratio | >10 | 13.6 |
| CCDC Deposition | Required for publication | CCDC 1234567 |
Q. What computational strategies are used to model the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps .
- Docking Studies : Autodock Vina to predict binding affinities with biological targets (e.g., enzymes) .
- Validation : Compare computational IR/NMR spectra with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
Derivatization : Modify substituents (e.g., replace Cl with F or vary ester groups) .
Biological Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains .
Data Analysis :
Q. Example SAR Table :
| Substituent (Position) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3-Cl | 12.4 ± 1.2 | |
| 3-F | 18.9 ± 2.1 | |
| 4-COOCH₂CH₃ | 9.8 ± 0.9 |
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Replication : Repeat experiments under identical conditions .
- Alternative Techniques : Confirm NMR assignments via 2D-COSY or HSQC .
- Computational Validation : Compare experimental crystallographic angles/torsions with DFT-optimized structures .
- Peer Review : Cross-validate data with collaborators or public databases (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
